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Compound of Interest

Compound Name: 2-Ethyl-1,3-cyclohexadiene

Cat. No.: B15335457 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Ethyl-1,3-cyclohexadiene is a cyclic olefin of interest in organic synthesis and as a potential

building block in the development of novel chemical entities. A thorough understanding of its

spectroscopic characteristics is fundamental for its identification, characterization, and quality

control. This technical guide provides a comprehensive overview of the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Ethyl-1,3-
cyclohexadiene, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties
Property Value

Molecular Formula C₈H₁₂

Molecular Weight 108.18 g/mol

IUPAC Name 2-ethylcyclohexa-1,3-diene

CAS Number 40085-10-7

Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following tables summarize the predicted and, where available, experimental ¹H

and ¹³C NMR spectral data for 2-Ethyl-1,3-cyclohexadiene.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

Data not available in

search results

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment

Data not available in search results

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation. The expected characteristic absorption bands

for 2-Ethyl-1,3-cyclohexadiene are listed below.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium =C-H stretch

~2960-2850 Strong C-H stretch (alkyl)

~1650 Medium C=C stretch (conjugated)

~1460 Medium CH₂ bend

~1380 Medium CH₃ bend
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

108 Data not available [M]⁺ (Molecular Ion)

Fragmentation data not

available

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-Ethyl-1,3-cyclohexadiene.

Materials:

2-Ethyl-1,3-cyclohexadiene sample

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

5 mm NMR tubes

Pipettes

Instrumentation:

300 MHz (or higher) NMR spectrometer

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 2-Ethyl-1,3-cyclohexadiene.
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Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

Place the sample in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Data Acquisition:

Set the spectral width to approximately 15 ppm, centered around 5 ppm.

Use a 30-degree pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

Process the data using Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Data Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2-5 seconds.
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Acquire a larger number of scans (typically 1024 or more) due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ triplet at 77.16

ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of 2-Ethyl-1,3-cyclohexadiene to identify its

functional groups.

Materials:

2-Ethyl-1,3-cyclohexadiene sample

Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Volatile solvent (e.g., dichloromethane or acetone) for cleaning

Instrumentation:

FT-IR spectrometer

Procedure (Neat Liquid on Salt Plates):

Sample Preparation:

Ensure the salt plates are clean and dry by wiping them with a tissue soaked in a volatile

solvent.

Place one to two drops of the neat 2-Ethyl-1,3-cyclohexadiene liquid onto the surface of

one salt plate.

Carefully place the second salt plate on top, spreading the liquid into a thin film.

Data Acquisition:

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
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Acquire a background spectrum of the empty beam path.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Process the spectrum by subtracting the background and performing baseline correction if

necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Ethyl-1,3-
cyclohexadiene.

Materials:

2-Ethyl-1,3-cyclohexadiene sample

High-purity solvent for dilution (e.g., hexane or dichloromethane)

GC vial with a septum cap

Instrumentation:

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization

(EI) source.

Procedure:

Sample Preparation:

Prepare a dilute solution of 2-Ethyl-1,3-cyclohexadiene (e.g., 100 ppm) in a suitable

volatile solvent.

Transfer the solution to a GC vial and seal it with a septum cap.

GC-MS Conditions:

GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250 °C.

Injection Volume: 1 µL with a split ratio (e.g., 50:1).

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 200 °C at a rate of 10 °C/min.

Final hold: 200 °C for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 35-300.

Data Analysis:

Identify the peak corresponding to 2-Ethyl-1,3-cyclohexadiene in the total ion

chromatogram (TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion peak and analyze the fragmentation pattern.

Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-Ethyl-
1,3-cyclohexadiene.
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Sample Preparation
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Conclusion
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Caption: Workflow for Spectroscopic Analysis.

Conclusion
This technical guide provides a framework for the spectroscopic characterization of 2-Ethyl-
1,3-cyclohexadiene. While predicted spectral characteristics are outlined, the acquisition of

experimental data following the detailed protocols herein is crucial for definitive structural

confirmation and purity assessment. The provided workflow and data tables serve as a

valuable resource for researchers and professionals in the fields of chemistry and drug

development.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethyl-1,3-cyclohexadiene: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15335457#spectroscopic-data-of-2-ethyl-1-3-
cyclohexadiene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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